![molecular formula C15H18AsN B14634842 3-[Ethyl(2-methylphenyl)arsanyl]aniline CAS No. 53980-33-9](/img/structure/B14634842.png)
3-[Ethyl(2-methylphenyl)arsanyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[Ethyl(2-methylphenyl)arsanyl]aniline is an organoarsenic compound characterized by the presence of an ethyl group, a 2-methylphenyl group, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(2-methylphenyl)arsanyl]aniline typically involves the reaction of 2-methylaniline with ethylarsine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2-methylaniline} + \text{ethylarsine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[Ethyl(2-methylphenyl)arsanyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound into its corresponding arsine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the arsenic atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Arsenic oxides and other oxidized derivatives.
Reduction: Arsine derivatives.
Substitution: Various substituted aniline and arsenic compounds.
Wissenschaftliche Forschungsanwendungen
3-[Ethyl(2-methylphenyl)arsanyl]aniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of 3-[Ethyl(2-methylphenyl)arsanyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[Methyl(2-methylphenyl)arsanyl]aniline
- 3-[Ethyl(3-methylphenyl)arsanyl]aniline
- 3-[Ethyl(2-chlorophenyl)arsanyl]aniline
Uniqueness
3-[Ethyl(2-methylphenyl)arsanyl]aniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethyl group and the 2-methylphenyl moiety imparts distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
53980-33-9 |
|---|---|
Molekularformel |
C15H18AsN |
Molekulargewicht |
287.23 g/mol |
IUPAC-Name |
3-[ethyl-(2-methylphenyl)arsanyl]aniline |
InChI |
InChI=1S/C15H18AsN/c1-3-16(13-8-6-9-14(17)11-13)15-10-5-4-7-12(15)2/h4-11H,3,17H2,1-2H3 |
InChI-Schlüssel |
AYISQXHKGPNPMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[As](C1=CC=CC(=C1)N)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


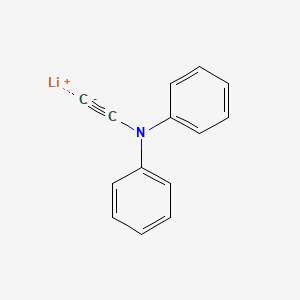
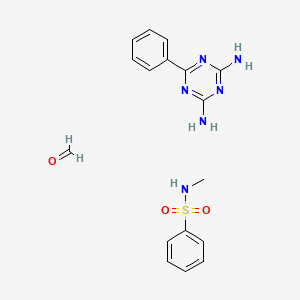
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
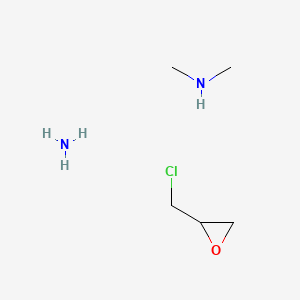


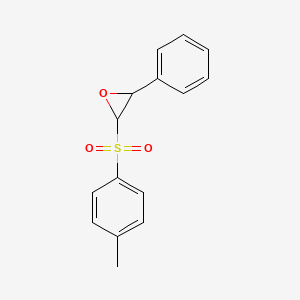
![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)
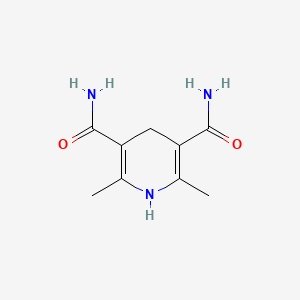
![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)

![Thieno[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14634814.png)
![5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14634829.png)

